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molecular formula C8H6F3N3OS B163156 2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole CAS No. 133840-98-9

2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole

Cat. No. B163156
M. Wt: 249.22 g/mol
InChI Key: DYZRKRXUAGGAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05567822

Procedure details

To a suspension of 93.6 g of 2-amino-6-trifluoromethoxybenzothiazole in 420 cm3 of ethylene glycol under a stream of nitrogen are added 48 g of hydrazine hydrate and 42 g of hydrazine dihydrochloride. The mixture is heated for 2 hours at 140° C. After cooling, the precipitate is filtered off and triturated with a water/diethyl ether mixture (1/1 by volume). 89.9 g of 2-hydrazino-6-trifluoromethoxybenzothiazole are thus obtained, melting at 208° C.
Quantity
93.6 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7][C:5]=2[N:6]=1.O.[NH2:17]N.Cl.Cl.NN>C(O)CO>[NH:1]([C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][C:12]([F:15])([F:13])[F:14])[CH:8]=[CH:7][C:5]=2[N:6]=1)[NH2:17] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
93.6 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F
Name
Quantity
420 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
48 g
Type
reactant
Smiles
O.NN
Name
Quantity
42 g
Type
reactant
Smiles
Cl.Cl.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
triturated with a water/diethyl ether mixture (1/1 by volume)

Outcomes

Product
Name
Type
product
Smiles
N(N)C=1SC2=C(N1)C=CC(=C2)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 89.9 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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